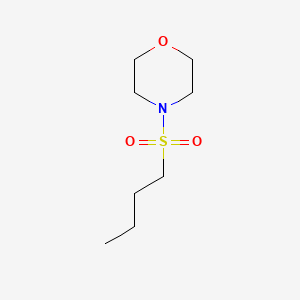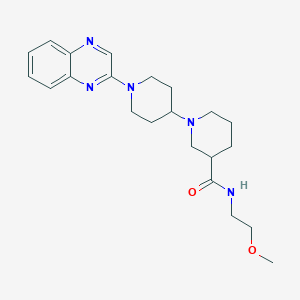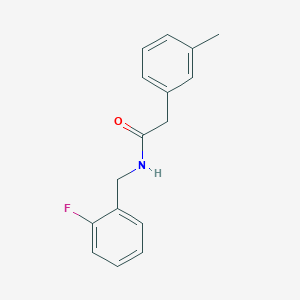![molecular formula C9H12ClN3O2S B5381547 ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a chemical compound that has been extensively studied for its various biological and pharmacological properties. It is a thioester derivative of pyrimidine, which has been shown to have potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and thymidylate synthase. The compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anticancer, antiviral, and antibacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which can be harmful to healthy cells.
Future Directions
There are several future directions for research on ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate. One of the directions is to study the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, to better understand how it interacts with cellular processes. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound, to make it more accessible for research and drug development purposes.
Conclusion:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a promising compound with potential applications in the field of medicinal chemistry. Its various biological and pharmacological properties make it a promising candidate for drug development. The compound's mechanism of action and biochemical and physiological effects have been studied in detail, and there are several future directions for research on the compound. With further research, ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate could become an important therapeutic agent for various diseases.
Synthesis Methods
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-chloro-6-methylpyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate.
Scientific Research Applications
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been extensively studied for its various biological and pharmacological properties. It has been shown to have potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer, antiviral, and antibacterial properties.
properties
IUPAC Name |
ethyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXXPDLOGZBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)


![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)
